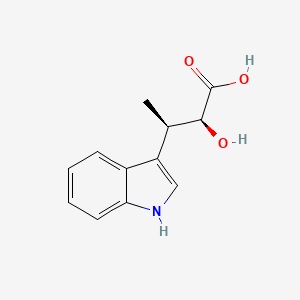
Indolmycenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.
常见问题
Q. Basic: What analytical techniques are most reliable for identifying indolmycenic acid and its analogues in microbial extracts?
Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass accuracy is the gold standard. Key steps include:
- Molecular networking : Cluster this compound analogues based on MS/MS fragmentation patterns (e.g., hydroxylated or methylated derivatives) .
- Fragmentation analysis : Compare observed MS/MS spectra to theoretical fragmentation pathways (e.g., loss of CO₂ or methyl groups) to verify structural hypotheses .
- Reference standards : Use indolmycin (the parent compound) as a benchmark for retention time and fragmentation behavior .
Answer :
- Strain selection : Use phylogenetically diverse actinomycetes (e.g., strains S4047-1, S4054) to account for ecological variation .
- Extraction protocol : Standardize solvent systems (e.g., ethyl acetate for non-polar analogues) and pH adjustments to maximize yield .
- Negative controls : Include non-producing strains (e.g., Streptomyces coelicolor) to rule out contamination .
Methodological Pitfall : Over-reliance on single extraction methods may miss hydroxylated analogues soluble in polar solvents.
Q. Advanced: How can researchers address the lack of resolved crystal structures for this compound-target complexes (e.g., tryptophanyl-tRNA synthetase)?
Answer :
- Docking simulations : Use AutoDock Vina with homology-modeled structures of bacterial tryptophanyl-tRNA synthetase (TrpRS) based on S. griseus (PDB: 1WRS) .
- Mutagenesis studies : Introduce point mutations (e.g., Ala→Gly in active sites) and measure this compound’s inhibitory effect via in vitro ATP-PPi exchange assays .
- Microscale thermophoresis : Quantify binding affinities using fluorescently labeled TrpRS and titrate this compound .
Data Limitation : Analogues with bulky substituents (e.g., methyl groups) may exhibit steric hindrance not predicted in silico.
Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., IC50=LogEC50Hill slope) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (p<0.05) to exclude technical replicates with aberrant values .
- Error propagation : Report uncertainties in IC50 values derived from triplicate experiments using standard error propagation formulas .
Example Dataset :
| Concentration (µM) | Inhibition (%) | SEM (±%) |
|---|---|---|
| 0.1 | 12.3 | 1.2 |
| 1.0 | 48.7 | 2.1 |
| 10.0 | 92.5 | 0.9 |
Q. Advanced: Why do some this compound analogues exhibit reduced antimicrobial activity despite structural similarity to indolmycin?
Answer :
- Steric effects : Methylation at the N-position (e.g., N-ditetramethylindolmycin) may block interaction with TrpRS’s substrate-binding pocket .
- Solubility : Hydroxylated analogues (e.g., indolmyceinic acid) may have poor membrane permeability, quantified via logP assays .
- Enzymatic resistance : Some pathogens upregulate efflux pumps (e.g., AcrAB-TolC in E. coli) when exposed to indolmycin derivatives .
Validation Strategy : Pair MIC assays with transcriptomic profiling (RNA-seq) of treated pathogens to identify resistance mechanisms .
Q. Basic: How should researchers document this compound’s stability under varying pH and temperature conditions?
Answer :
- Accelerated stability studies : Incubate this compound in buffers (pH 4–9) at 25°C/40°C for 14 days. Quantify degradation via HPLC area-under-curve (AUC) analysis .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics (C=C0e−kt) .
- Light sensitivity : Store samples in amber vials and test UV-Vis absorption spectra post-exposure .
Critical Finding : Indolmyceinic acid degrades 30% faster at pH >8 due to deprotonation-induced hydrolysis .
Q. Advanced: What multi-omics approaches can elucidate the ecological role of this compound in microbial communities?
Answer :
- Metatranscriptomics : Profile BGC expression in soil microbiomes using RNA-seq and correlate with this compound abundance (LC-MS) .
- Metabolomics networking : Link this compound to quorum-sensing molecules (e.g., AHLs) via GNPS molecular networks .
- CRISPR interference : Knock down luxI/R homologues in producer strains and monitor community dynamics via fluorescence in situ hybridization (FISH) .
Hypothesis : this compound may act as a signaling molecule mediating cross-species competition in biofilms .
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1 |
InChI 键 |
NUFXPJOTSOMKFZ-HQJQHLMTSA-N |
手性 SMILES |
C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O |
规范 SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















